

An In-depth Technical Guide to the Chemical Properties of Cyclo(Tyr-Val)

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Compound of Interest

Compound Name: Cyclo(Tyr-Val)

Cat. No.: B8070012

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Abstract

Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. Comprised of tyrosine and valine residues, this compound has been isolated from natural sources such as the marine actinomycete *Nocardiosis gilva* and the bacterium *Pseudomonas putida*.^{[1][2]} Despite the broad range of biological activities reported for other cyclic dipeptides, current research indicates that **Cyclo(Tyr-Val)** exhibits limited bioactivity in several standard assays.^[3] This technical guide provides a comprehensive overview of the known chemical properties of **Cyclo(Tyr-Val)**, including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and purification. Due to the absence of reported biological activity and associated signaling pathways, a hypothetical workflow for biological screening is presented.

Chemical and Physical Properties

Cyclo(Tyr-Val) is a white solid at room temperature. Its fundamental properties are summarized in the tables below. While some data is available from various suppliers and databases, experimentally determined values for properties such as pKa and logP are not readily available in the literature.

Table 1: General and Physicochemical Properties of Cyclo(Tyr-Val)

Property	Value	Source(s)
IUPAC Name	3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione	[4]
Synonyms	Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr)	[3][4][5]
CAS Number	21754-25-6	[4]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₃	[4]
Molecular Weight	262.3 g/mol	[4]
Appearance	White solid	[6]
Purity	>95% to >98% (by HPLC)	[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	[3]
Storage	Long-term storage at -20°C is recommended.	[4]
Stability	Stable for at least 4 years when stored at -20°C.	[4]

Table 2: Structural and Spectroscopic Data Identifiers for Cyclo(Tyr-Val)

Identifier	Value	Source(s)
SMILES	<chem>CC(C)[C@H]1C(=O)N--INVALID-LINK--C(=O)N1</chem>	[4]
InChI	InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1	[4]
InChI Key	LMDVFSHGYANGRP-RYUDHWBXSA-N	[4]

Note: Detailed, assigned experimental spectra (NMR, IR, MS) for **Cyclo(Tyr-Val)** are not widely published. Researchers should perform their own analytical characterization.

Biological Activity and Signaling Pathways

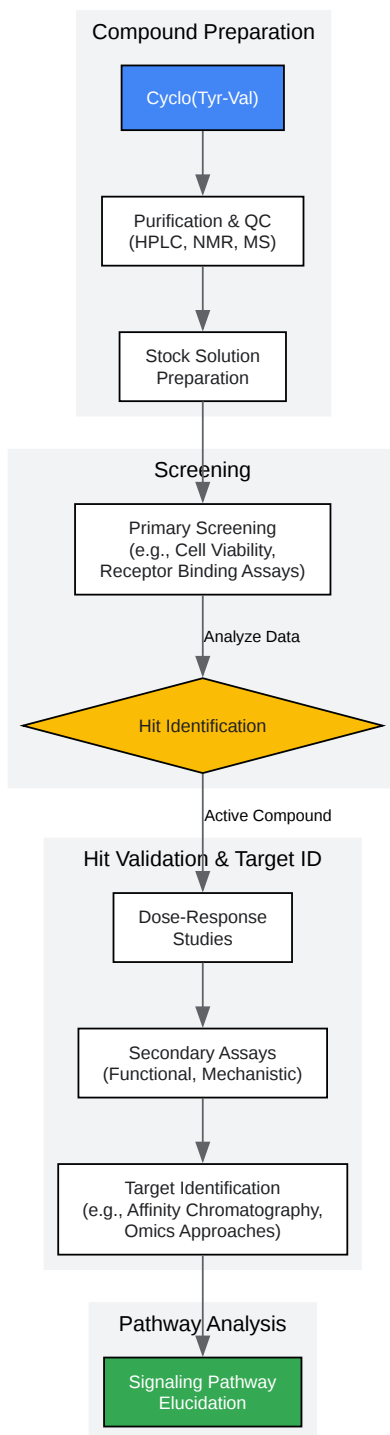
Cyclic dipeptides as a class exhibit a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[7][8] However, the available scientific literature suggests that **Cyclo(Tyr-Val)** is largely inactive in several biological assays.

A study on metabolites from the marine actinomycete *Nocardiopsis gilva* reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[3] Similarly, when isolated from *Pseudomonas putida*, it did not show significant anti-diatom activity compared to other co-isolated compounds.[2]

To date, there are no published studies that identify or describe any signaling pathways that are modulated by **Cyclo(Tyr-Val)**. This lack of data is likely due to the compound's limited biological activity in the contexts studied so far.

For researchers interested in exploring the potential bioactivity of **Cyclo(Tyr-Val)** or similar compounds, a general workflow for screening and identifying biological targets is proposed below.

General Workflow for Biological Activity Screening

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Caption: A generalized workflow for the biological screening of a compound like **Cyclo(Tyr-Val)**.

Experimental Protocols

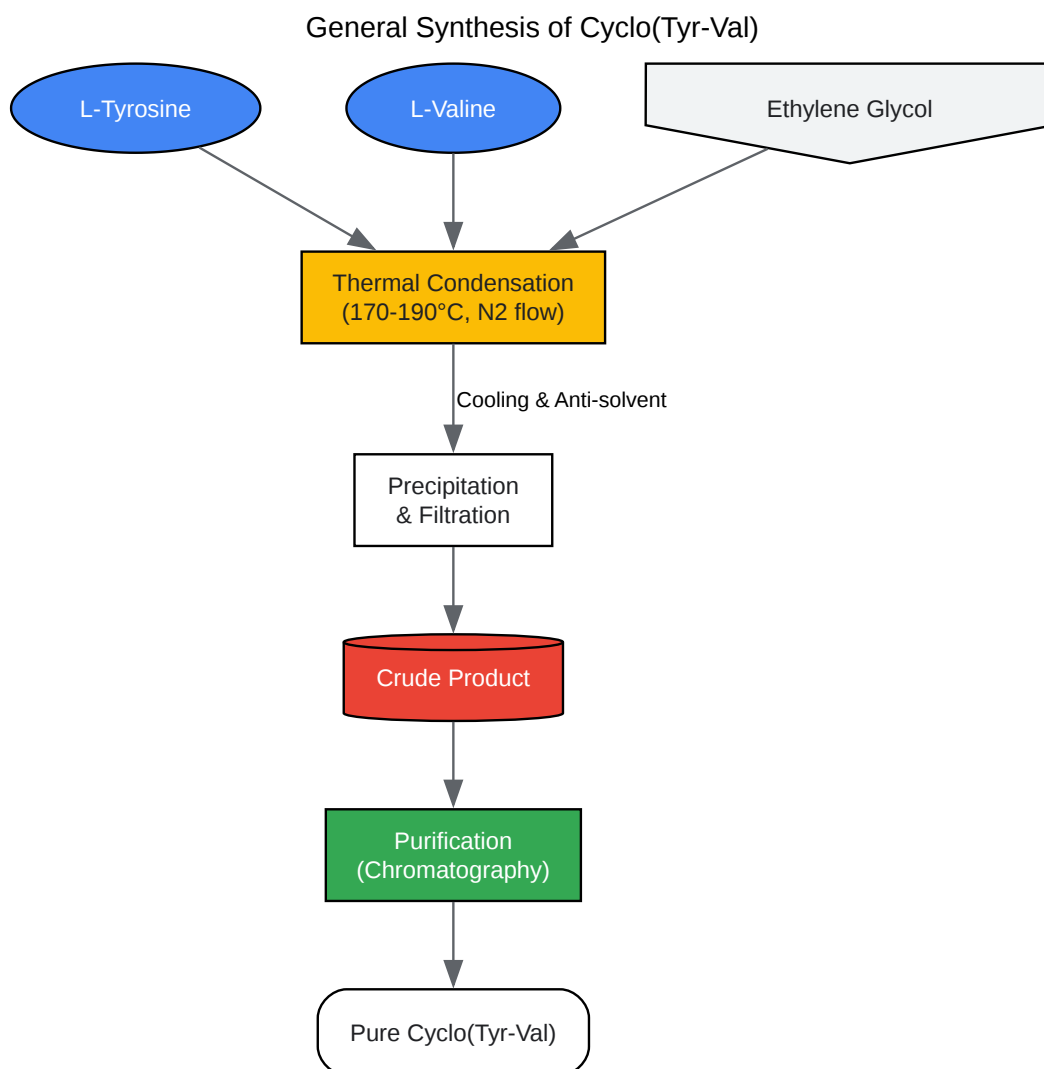
Detailed experimental protocols for the specific synthesis and purification of **Cyclo(Tyr-Val)** are not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 2,5-diketopiperazines and the purification of cyclic dipeptides are well-established and can be adapted for this specific compound.

General Synthesis of 2,5-Diketopiperazines

The synthesis of 2,5-diketopiperazines, such as **Cyclo(Tyr-Val)**, is typically achieved through the cyclization of a dipeptide precursor. A common method involves the thermal condensation of amino acids.^{[9][10]}

Protocol: Thermal Condensation of Amino Acids

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the constituent amino acids (L-Tyrosine and L-Valine, 1 equivalent each) in a high-boiling point, non-toxic solvent such as ethylene glycol.^[9]
- **Heating:** Heat the stirred suspension to 170-190°C under a constant, gentle flow of nitrogen gas. The nitrogen flow helps to remove water, which is a byproduct of the condensation reaction, driving the equilibrium towards the product.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
- **Workup:** After cooling the reaction mixture to room temperature, the crude product can be precipitated by adding water or an anti-solvent. The precipitate is then collected by filtration.
- **Purification:** The crude **Cyclo(Tyr-Val)** is then purified using the methods described in the following section.



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Caption: A generalized workflow for the synthesis of **Cyclo(Tyr-Val)** via thermal condensation.

General Purification of Cyclic Dipeptides

The purification of cyclic dipeptides from a crude reaction mixture or a natural product extract is critical for accurate characterization and biological testing. Reversed-Phase High-Performance

Liquid Chromatography (RP-HPLC) is a highly effective method.

Protocol: Purification by RP-HPLC

- Sample Preparation: Dissolve the crude **Cyclo(Tyr-Val)** product in a minimal amount of a suitable solvent, such as DMSO or the mobile phase.
- Column and Mobile Phase Selection:
 - Column: A C18 stationary phase is commonly used for the separation of peptides.
 - Mobile Phase A: Water with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.
- Gradient Elution:
 - Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
 - Inject the dissolved sample onto the column.
 - Apply a linear gradient of increasing Mobile Phase B concentration to elute the compounds. The gradient parameters (slope, duration) must be optimized for the best separation.
- Fraction Collection: Collect fractions corresponding to the UV absorbance peaks detected at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine aromatic ring).
- Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
- Product Isolation: Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying), to obtain the purified **Cyclo(Tyr-Val)** as a solid.

Conclusion

Cyclo(Tyr-Val) is a well-characterized cyclic dipeptide in terms of its basic chemical structure. However, there is a notable lack of comprehensive data regarding its detailed physicochemical properties and biological functions. The available evidence points towards limited bioactivity, which consequently has led to a scarcity of research into its potential roles in cellular signaling. The experimental protocols provided herein are generalized methods applicable to this class of compounds and should serve as a starting point for researchers. Further investigation is required to fully elucidate the chemical and biological profile of **Cyclo(Tyr-Val)** and to determine if it possesses any therapeutic or other practical applications.

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